(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid
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Overview
Description
(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H34N2O4 and its molecular weight is 402.535. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Solvatochromism in UV–VIS Spectra
Arylhydrazones of β-diketones, including compounds structurally related to (E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid, have been studied for their tautomerism and solvatochromism. These properties are significant in understanding the UV–VIS absorption spectra of such compounds. The research emphasizes the influence of solvent polarity and the substituents' inductive effect on the tautomeric forms of these compounds (Kuźnik et al., 2012).
Degradation of Polycyclic Aromatic Hydrocarbons
Studies on compounds like 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid, which are structurally related, have revealed their role in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs). This degradation is crucial for understanding the environmental impact and bioremediation strategies for PAHs, a group of toxic and/or carcinogenic organic pollutants (Roy, Khara, & Dutta, 2012).
Anti-nociceptive and Anti-inflammatory Activities
The synthesis of new aroyl propionic acid derivatives, including motifs structurally similar to the compound , has shown potential anti-nociceptive and anti-inflammatory activities. These studies contribute to the understanding of pain management and inflammation control, highlighting the therapeutic potential of such compounds (Turan-Zitouni et al., 2014).
Antibacterial and Anti-inflammatory Activities of Schiff Base Structures
Compounds based on coumarin-pyrazole hybrid, which share structural similarities, have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These findings are significant for developing new chemotherapeutics and understanding the molecular mechanisms underlying such biological activities (Chavan & Hosamani, 2018).
Synthesis and Characterization of Cyclopenta[a]phenanthrenes
Research on the synthesis and characterization of cyclopenta[a]phenanthrenes, which are structurally related to the compound , contributes to the understanding of potentially carcinogenic compounds. Such studies are vital for assessing environmental and health risks associated with these substances (Coombs, 1966).
Future Directions
properties
IUPAC Name |
4-[(2E)-2-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-22-11-9-15(26)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)24-25-20(27)7-8-21(28)29/h3,15-18,26H,4-13H2,1-2H3,(H,25,27)(H,28,29)/b24-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSGLIUUVQLER-LYBHJNIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NNC(=O)CCC(=O)O)CC=C4C3(CCC(C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\NC(=O)CCC(=O)O)CC=C4C3(CCC(C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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